Cas no 10402-48-9 (2-Butenoic acid,2,3-dimethyl-, (2E)-3,7-dimethyl-2,6-octadien-1-yl ester)
10402-48-9 structure
Product Name:2-Butenoic acid,2,3-dimethyl-, (2E)-3,7-dimethyl-2,6-octadien-1-yl ester
Numero CAS:10402-48-9
MF:C16H26O2
MW:250.376445293427
CID:180177
PubChem ID:6436369
Update Time:2025-04-19
2-Butenoic acid,2,3-dimethyl-, (2E)-3,7-dimethyl-2,6-octadien-1-yl ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Butenoic acid,2,3-dimethyl-, (2E)-3,7-dimethyl-2,6-octadien-1-yl ester
- 3,7-dimethyl-2,6-octadienyl 2,3-dimethylcrotonate
- 3,7-dimethylocta-2,6-dienyl 2,3-dimethylbut-2-enoate
- GERANYL METHYL TIGLATE
- 2,6-Octadien-1-ol, 3,7-dimethyl-, 2,3-dimethylcrotonate, (E)-
- 2-Butenoicacid, 2,3-dimethyl-, (2E)-3,7-dimethyl-2,6-octadienyl ester (9CI)
- 2-Butenoicacid, 2,3-dimethyl-, 3,7-dimethyl-2,6-octadienyl ester, (E)-
- AG-D-15705
- Crotonic acid,2,3-dimethyl-, 3,7-dimethyl-2,6-octadienyl ester, (E)- (8CI)
- CTK4A2600
- Gera
- SCHEMBL3504669
- (2E)-3,7-Dimethyl-2,6-octadien-1-yl 2,3-dimethyl-2-butenoate
- [(2E)-3,7-dimethylocta-2,6-dienyl] 2,3-dimethylbut-2-enoate
- DTXSID501184901
- 10402-48-9
- EINECS 233-870-7
- 2-Butenoic acid, 2,3-dimethyl-, 3,7-dimethyl-2,6-octadienyl ester, (E)-
-
- Inchi: 1S/C16H26O2/c1-12(2)8-7-9-14(5)10-11-18-16(17)15(6)13(3)4/h8,10H,7,9,11H2,1-6H3/b14-10+
- Chiave InChI: GLMOJOJHHPDUHX-GXDHUFHOSA-N
- Sorrisi: O(C(/C(/C)=C(\C)/C)=O)C/C=C(\C)/CC/C=C(\C)/C
Proprietà calcolate
- Massa esatta: 250.19338
- Massa monoisotopica: 250.19328
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 18
- Conta legami ruotabili: 7
- Complessità: 363
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 26.3
- XLogP3: 5.3
Proprietà sperimentali
- Densità: 0.906
- Punto di ebollizione: 337.7°Cat760mmHg
- Punto di infiammabilità: 163.5°C
- Indice di rifrazione: 1.473
- PSA: 26.3
2-Butenoic acid,2,3-dimethyl-, (2E)-3,7-dimethyl-2,6-octadien-1-yl ester Letteratura correlata
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
10402-48-9 (2-Butenoic acid,2,3-dimethyl-, (2E)-3,7-dimethyl-2,6-octadien-1-yl ester) Prodotti correlati
- 111-79-5(Methyl 2-nonenoate)
- 10267-94-4(1-Cyclopentene-1-carboxylicacid, ethyl ester)
- 1617-22-7(1-Cyclohexene-1-carboxylicacid, ethyl ester)
- 58625-96-0(2-Pentenoic acid,2-methyl-, ethyl ester)
- 7785-33-3(Geranyl tiglate)
- 8000-46-2(geranium oil from pelargonium grave-olens)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
Fornitori consigliati
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti